![molecular formula C16H23NO5S B13415433 Acetic acid, 2-[[2-[(ethoxymethyl)(2-ethyl-6-methylphenyl)amino]-2-oxoethyl]sulfinyl]- CAS No. 618113-86-3](/img/structure/B13415433.png)
Acetic acid, 2-[[2-[(ethoxymethyl)(2-ethyl-6-methylphenyl)amino]-2-oxoethyl]sulfinyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetochlor SAA 100 micrograms per milliliter in Acetonitrile: is a reference standard used primarily in food and environmental analysis. Acetochlor is a pre-emergent herbicide widely used in agriculture to control annual grasses and broadleaf weeds in crops such as corn and soybeans . The compound is dissolved in acetonitrile, a common solvent in analytical chemistry, to create a precise concentration for accurate residue analysis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetochlor involves the reaction of 2-ethyl-6-methylaniline with chloroacetyl chloride in the presence of a base to form the intermediate 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide. This intermediate is then reacted with ethyl chloroformate to produce Acetochlor .
Industrial Production Methods: Industrial production of Acetochlor follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is then dissolved in acetonitrile to achieve the desired concentration of 100 micrograms per milliliter .
Chemical Reactions Analysis
Types of Reactions: Acetochlor undergoes various chemical reactions, including:
Oxidation: Acetochlor can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert Acetochlor to its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the aromatic ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Acetochlor SAA is used as a reference standard in analytical chemistry for residue analysis in food and environmental samples. It ensures compliance with regulatory limits and maintains the integrity of analytical results .
Biology: In biological research, Acetochlor is studied for its effects on various organisms, including its potential toxicity and environmental impact .
Medicine: While not directly used in medicine, Acetochlor’s toxicological profile is of interest in medical research to understand its potential health risks .
Industry: Acetochlor is widely used in agriculture as a pre-emergent herbicide. It helps control weeds, thereby increasing crop yield and quality .
Mechanism of Action
Acetochlor inhibits the synthesis of very long-chain fatty acids in plants, which is essential for cell membrane formation. This inhibition disrupts cell division and growth, leading to the death of germinating weed seeds. The molecular targets include enzymes involved in fatty acid elongation pathways .
Comparison with Similar Compounds
Metolachlor: Another pre-emergent herbicide with a similar mode of action.
Alachlor: Used for similar purposes but has a different chemical structure.
Butachlor: Also used in agriculture for weed control.
Uniqueness: Acetochlor is unique due to its specific chemical structure, which provides a balance between efficacy and environmental safety. It has a relatively lower persistence in the environment compared to some other herbicides, making it a preferred choice in many agricultural settings .
Properties
CAS No. |
618113-86-3 |
|---|---|
Molecular Formula |
C16H23NO5S |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
2-[2-[N-(ethoxymethyl)-2-ethyl-6-methylanilino]-2-oxoethyl]sulfinylacetic acid |
InChI |
InChI=1S/C16H23NO5S/c1-4-13-8-6-7-12(3)16(13)17(11-22-5-2)14(18)9-23(21)10-15(19)20/h6-8H,4-5,9-11H2,1-3H3,(H,19,20) |
InChI Key |
OKOSPERHYGNSQO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC(=C1N(COCC)C(=O)CS(=O)CC(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(4-Chlorophenyl)sulfanylethylamino]ethanol](/img/structure/B13415352.png)

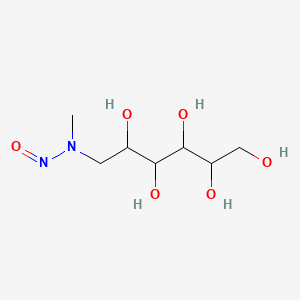
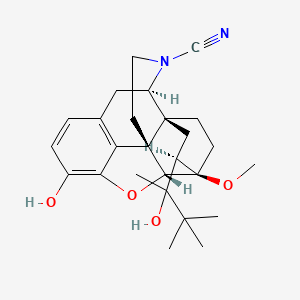
![Sodium 3-[3-methyl-2-{3-[3-methyl-1-(3-sulfonatopropyl)-6-(trifluoromethyl)-1H-3,1-benzimidazol-3-ium-2-yl]-2-propen-1-ylidene}-6-(trifluoromethyl)-2,3-dihydro-1H-benzimidazol-1-yl]-1-propanesulfonate](/img/structure/B13415381.png)
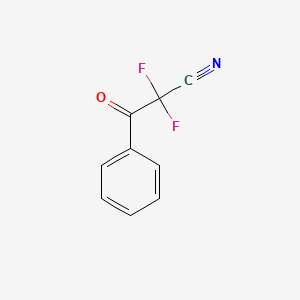
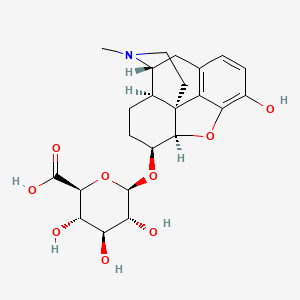
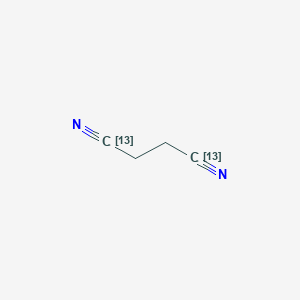
![9-((3aR,4R,6S,6aS)-6-(((3-aminopropyl)thio)methyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine](/img/structure/B13415405.png)
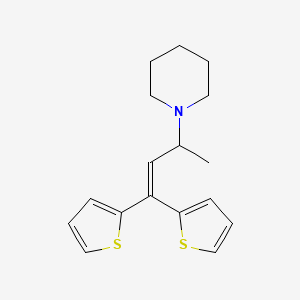
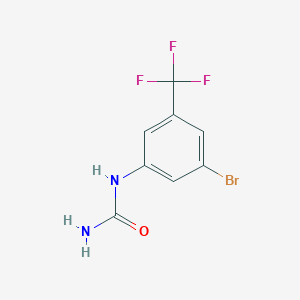
![4-[[(Methylphenylamino)mehtylene]amino]-benzoic acid](/img/structure/B13415418.png)
![disodium;(2S,3S,5R,6R)-6-[[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-5-(carboxylatomethylamino)-5-oxopentan-2-yl]-12-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13415423.png)

